3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide is a chemical compound known for its versatile applications in scientific research. Its unique structural properties make it suitable for various fields, including drug development, synthesis of novel compounds, and biophysical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide typically involves a multi-step process. The initial step often includes the chlorination of a suitable precursor, followed by the introduction of the hydroxy-phenylpropyl group. The methoxybenzenesulfonamide moiety is then incorporated through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing novel compounds with potential pharmaceutical applications.
Biology: Employed in studies to understand its interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide
- 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide stands out due to its methoxy group, which can influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for specific applications in research and industry.
Biological Activity
3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in relation to enzyme inhibition and therapeutic applications. This article synthesizes available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H20ClN1O4S
- Molecular Weight : 353.85 g/mol
The biological activity of this compound is primarily attributed to its interaction with lipoxygenases (LOXs), a family of enzymes involved in the metabolism of polyunsaturated fatty acids. These enzymes play crucial roles in inflammatory processes, making them significant targets for anti-inflammatory drug development.
Inhibition of Lipoxygenases
Research indicates that compounds similar to this compound exhibit potent inhibition against specific LOXs, particularly platelet-type 12-lipoxygenase (12-LOX). This enzyme is implicated in various pathophysiological conditions, including cancer and cardiovascular diseases.
A study detailed the synthesis and evaluation of benzenesulfonamide derivatives, revealing that certain modifications enhance potency and selectivity against 12-LOX while minimizing effects on cyclooxygenases (COXs), another class of enzymes involved in inflammatory responses .
Table 1: Biological Activity Summary
Activity | Effect | Reference |
---|---|---|
12-LOX Inhibition | Potent inhibition (nM range) | |
Selectivity over COXs | High selectivity | |
Anti-inflammatory effects | Reduced inflammation markers |
Case Studies
-
Anti-inflammatory Effects in Animal Models
- A study investigated the anti-inflammatory properties of related sulfonamide compounds in rat models. The results demonstrated significant reductions in edema and inflammatory markers when treated with the compound, suggesting its potential for therapeutic use in inflammatory diseases.
- Inhibition of Platelet Aggregation
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the aromatic rings and sulfonamide group significantly influence the biological activity of these compounds. For instance:
- Hydroxyl Group Positioning : The presence of a hydroxyl group at specific positions enhances binding affinity to LOXs.
- Chlorine Substitution : The introduction of chlorine atoms has been shown to improve selectivity and potency against target enzymes.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Hydroxyl Group at C2 | Increased potency |
Chlorine at C3 | Improved selectivity |
Methoxy Group at C4 | Enhanced solubility |
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-16(19,12-6-4-3-5-7-12)11-18-23(20,21)13-8-9-15(22-2)14(17)10-13/h3-10,18-19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDUNVAJJNVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.